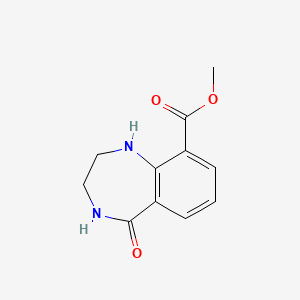
6-Chloro-2-propyl-3,4-dihydro-2h-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a propyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in refluxing methylisobutylketone (MIBK) to yield the desired benzoxazine derivative .
Another method involves the reduction of nitro ethers with iron in acetic acid or zinc in ammonium chloride. The nitro ethers can be prepared by the alkylation of potassium nitrophenoxides with a 2-bromoester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity on human topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.
Uniqueness
6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
6-chloro-2-propyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H12ClNO2/c1-2-3-10-11(14)13-8-6-7(12)4-5-9(8)15-10/h4-6,10H,2-3H2,1H3,(H,13,14) |
Clé InChI |
RAOBFSVCLVSPBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)NC2=C(O1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
amine](/img/structure/B13528446.png)

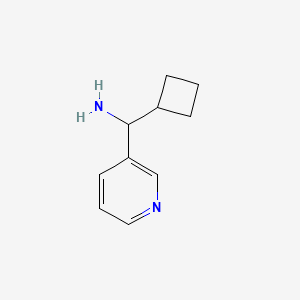

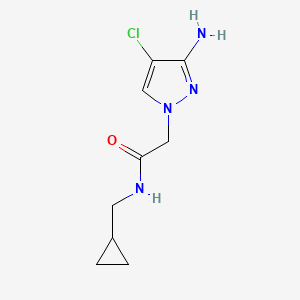
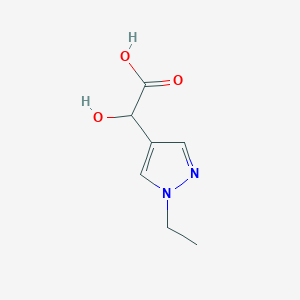
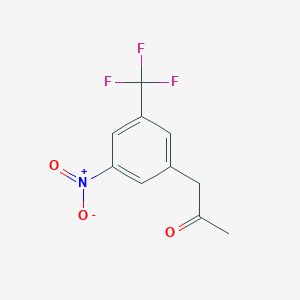
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)

